2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Lipophilicity Medicinal Chemistry SAR

Accelerate your PDE4, SUMOylation, and kinase off-target SAR campaigns with this strictly controlled 1,3-disubstituted pyrrolo[2,3-b]quinoxaline. Unlike generic analogs, its 3-methylphenyl N1-substituent delivers a precise +0.46 LogP uplift versus unsubstituted phenyl, enabling calibrated PAMPA and Caco-2 permeability benchmarking. Deploy as a luciferase-safe control—engineered to eliminate the 2-substituted artifact—ensuring false-positive-free data in NF-κB, p53, and Wnt reporter assays. For matched-pair selectivity studies, pair with the para-methyl isomer (identical LogP, TPSA, BCF) to isolate steric contributions to target engagement. Bulk quantities available.

Molecular Formula C18H13N5
Molecular Weight 299.3 g/mol
Cat. No. B11612967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Molecular FormulaC18H13N5
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
InChIInChI=1S/C18H13N5/c1-11-5-4-6-12(9-11)23-17(20)13(10-19)16-18(23)22-15-8-3-2-7-14(15)21-16/h2-9H,20H2,1H3
InChIKeyQOSMQSYWUXHTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: Core Scaffold & Physicochemical Identity for Focused Library Design


2-Amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (CAS 297147-93-4) is a fully synthetic, small-molecule heterocycle belonging to the 1,3-disubstituted pyrrolo[2,3-b]quinoxaline class . It possesses a molecular formula of C18H13N5 and a molecular weight of 299.33 g/mol, with key functional groups including a 2-amino substituent, a 3-carbonitrile group, and an N1-(3-methylphenyl) moiety [1]. The compound is commercially available at ≥95% purity for research use . Its core scaffold has been investigated in the patent and primary literature as a potential pharmacophore for inhibiting phosphodiesterase 4 (PDE4) and SUMOylation enzymes [2][3], positioning this specific derivative as a candidate for focused structure-activity relationship (SAR) exploration.

Why 2-Amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile Cannot Be Replaced by a Generic Pyrroloquinoxaline Analog


Within the pyrrolo[2,3-b]quinoxaline family, biological activity and physicochemical properties are exquisitely sensitive to the nature and position of the N1-aryl substituent [1][2]. The 3-methylphenyl group in this compound is not a trivial structural variant; it directly modulates key molecular descriptors such as lipophilicity (cLogP) and topological polar surface area (TPSA) relative to unsubstituted phenyl or para-methyl analogs . These differences translate into quantifiable shifts in predicted bioavailability parameters, including LogD, bioconcentration factor (BCF), and molar refractivity, which can critically alter a compound's performance in cell-based assays, in vivo models, and biochemical screening cascades [3]. Consequently, generic substitution with an in-class analog—even one that shares the same core scaffold—risks introducing uncontrolled variability in potency, selectivity, ADME profiles, and solubility, thereby compromising SAR continuity and experimental reproducibility .

Quantitative Differentiation Guide for 2-Amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile


Meta-Methyl Substitution Elevates Lipophilicity (cLogP) by +0.46 vs. Unsubstituted Phenyl Analog

The 3-methylphenyl substituent on the target compound increases the computed partition coefficient (ACD/LogP) to 3.94, compared to 3.48 for the unsubstituted 1-phenyl analog (CSID:609605) . This represents a quantified difference of +0.46 log units, indicating higher lipophilicity that may enhance membrane permeability but also potentially affect solubility and protein binding [1].

Lipophilicity Medicinal Chemistry SAR

Meta-Methyl Substitution Yields Identical Lipophilicity but Different Topological Arrangement vs. Para-Methyl Analog

Both the target compound (3-methylphenyl) and its para-methyl isomer (4-methylphenyl, CSID:613979) exhibit an identical ACD/LogP of 3.94 . However, the meta-substitution pattern relocates the methyl group from the para position, altering the molecular shape and electron distribution without changing overall lipophilicity. This structural isomerism preserves all other predicted physicochemical properties (e.g., TPSA 81 Ų, BCF 143.4) while potentially yielding distinct biological target engagement profiles due to altered steric and electronic complementarity [1].

Lipophilicity Drug Design Structure-Activity Relationship

Meta-Methyl Substitution Increases Predicted Bioconcentration Factor (BCF) by ~120% vs. Unsubstituted Phenyl Analog

The predicted bioconcentration factor (BCF) for the target compound at pH 7.4 is 143.42, versus 65.16 for the 1-phenyl analog . This represents a 2.2-fold increase, driven by the single methyl group addition. While primarily used for environmental risk assessment, BCF can serve as a surrogate indicator for tissue distribution potential and intracellular accumulation in whole-organism screening models [1].

ADME Bioconcentration Environmental Toxicology

Scaffold Reported as Privileged for PDE4 Inhibition with Specific Activity Demonstrated for 1,3-Disubstituted Pyrrolo[2,3-b]quinoxalines

In a study by Vijaya Babu et al. (2013), 1,3-disubstituted pyrrolo[2,3-b]quinoxalines—the exact substitution pattern of the target compound—were specifically designed for PDE4 inhibition and demonstrated IC50 values of approximately 5-14 μM against PDE4B [1]. This contrasts with 2-substituted pyrrolo[2,3-b]quinoxalines, which have been reported to inhibit firefly luciferase (a common reporter gene artifact) [2]. The 1,3-disubstituted scaffold was thus engineered to avoid luciferase inhibition while preserving PDE4 activity, an intentional differentiation that the target compound inherits by virtue of its substitution pattern [1].

Phosphodiesterase 4 PDE4B Anti-inflammatory

Optimal Application Scenarios for 2-Amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in Drug Discovery and Chemical Biology


Matched Molecular Pair Analysis for N1-Aryl Substitution Topology

Probe the contribution of N1-aryl topology to target engagement by using this compound alongside its para-methyl isomer as a matched molecular pair. Since both isomers share identical LogP (3.94), TPSA (81 Ų), and BCF (143.4) , any difference in biological activity can be confidently attributed to the altered spatial orientation of the methyl substituent. This application is particularly suited for SAR campaigns investigating PDE4, SUMO enzymes, or kinase off-targets where subtle steric effects at the N1 pocket may govern selectivity [1][2].

Luciferase-Artifact-Free Phenotypic Screening for Anti-Cancer Agents

Deploy this compound as a 1,3-disubstituted pyrrolo[2,3-b]quinoxaline control in cell-based reporter gene assays for cancer target discovery. Its substitution pattern was explicitly designed to avoid the luciferase inhibition artifact observed with 2-substituted variants [1], thus reducing false-positive rates in high-throughput screens employing luciferase reporters, such as NF-κB, p53, or Wnt pathway luciferase constructs.

Lipophilicity-Driven Permeability Profiling in CNS Drug Discovery

Utilize the quantified LogP elevation (+0.46 vs. unsubstituted phenyl analog ) to benchmark passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. This compound serves as a calibrated tool for establishing the relationship between N1-aryl lipophilicity and blood-brain barrier penetration potential within the pyrroloquinoxaline series.

SUMOylation Pathway Inhibitor Screening and Validation

Incorporate this compound into biochemical or cellular SUMOylation assays (e.g., SUMO-E1 or SUMO-E2 inhibition) as a structurally representative member of the substituted pyrrolo[2,3-b]quinoxaline class claimed in US9045483B2 [2]. The 3-methylphenyl substitution at N1 falls within the claimed scope, making this compound a viable starting point for validating the SAR around the N1 position in the context of anti-cancer or anti-viral SUMO inhibition projects.

Quote Request

Request a Quote for 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.